2-(2,5-dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride

Description

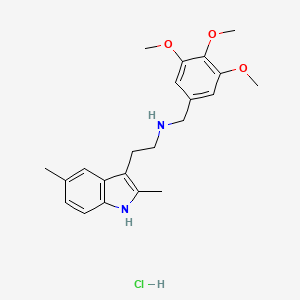

2-(2,5-Dimethyl-1H-indol-3-yl)-N-(3,4,5-trimethoxybenzyl)ethanamine hydrochloride is a synthetic hydrochloride salt of a substituted tryptamine derivative. Structurally, it comprises:

- Indole core: A 2,5-dimethyl-substituted indole moiety, distinguishing it from simpler tryptamines like serotonin or psilocybin.

- Ethanamine linker: Connects the indole to the aromatic benzyl group.

- 3,4,5-Trimethoxybenzyl substituent: A bulky, electron-rich group common in ligands targeting serotonin receptors (e.g., 5-HT2A) .

- Molecular weight: ~435.3 g/mol (calculated for C22H27ClN2O3).

Properties

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3.ClH/c1-14-6-7-19-18(10-14)17(15(2)24-19)8-9-23-13-16-11-20(25-3)22(27-5)21(12-16)26-4;/h6-7,10-12,23-24H,8-9,13H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPHCJIOXWJLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC(=C(C(=C3)OC)OC)OC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

A. Structural Variations and Receptor Affinity

- Indole vs. Phenethylamine Cores : The target compound’s indole core may confer distinct binding kinetics compared to phenethylamine-based NBOMe derivatives (e.g., 30C-NBOMe). Indole derivatives often exhibit altered selectivity for serotonin receptor subtypes .

- Trimethoxybenzyl Group : Shared with 30C-NBOMe, this group enhances lipophilicity and receptor binding via π-π stacking and hydrophobic interactions .

B. Functional Implications

- Antitumor Potential: Quinazolinone analogs with 3,4,5-trimethoxybenzyl groups (e.g., compound 7 in ) show potent antitumor activity (GI50 = 17.90 µM), suggesting the target compound’s trimethoxybenzyl group may confer similar properties .

- Psychoactive vs. Therapeutic Profiles : While NBOMe derivatives are primarily psychoactive, the indole core in the target compound could redirect activity toward therapeutic applications, such as antidepressant or anxiolytic effects, as seen in other tryptamines .

Research Findings and Gaps

- Receptor Binding: No direct binding data exists for the target compound. Molecular docking studies with 5-HT2A receptors, as performed for NBOMe derivatives , are needed to confirm its affinity.

- Antitumor Activity: Quinazolinone derivatives with similar substituents show promise, but the indole core’s role in cytotoxicity remains unexplored .

- Metabolic Stability : The 2,5-dimethylindole group may enhance metabolic stability compared to halogenated phenethylamines, reducing toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.